Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core. The molecule includes a benzyloxycarbonyl (Cbz) group as a protective moiety for the amino functionality and a tert-butyl carbamate group for nitrogen protection. Its spirocyclic structure confers rigidity, making it a valuable intermediate in medicinal chemistry for exploring three-dimensional chemical space .
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-10-20(14-22)16(9-12-26-20)21-17(23)25-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKFJZZBGFFBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and antitumor activities.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 376.45 g/mol . Its structure features a spirocyclic framework, which is known to influence biological activity by enhancing selectivity and potency against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including carbonylation and amination processes . The synthetic routes often focus on optimizing yield and purity while ensuring that the desired biological properties are retained.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with benzyloxy groups have demonstrated effective inhibition against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations (MICs) comparable to established antitubercular agents like isoniazid .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Isoniazid | 0.1 | M. tuberculosis |
| Benzyloxy Compound A | 0.2 | M. tuberculosis |
| Tert-butyl Compound | TBD | TBD |
Antitumor Activity
In addition to its antimicrobial effects, the compound's structural characteristics suggest potential antitumor activity. Research on similar spirocyclic compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Evaluation
A recent study evaluated the cytotoxic effects of spirocyclic compounds on several cancer cell lines, revealing that certain derivatives significantly reduced cell viability at low concentrations. The findings suggest that modifications to the benzyloxy group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
The proposed mechanism of action for this class of compounds involves interaction with specific biological pathways related to cell growth and division. For example, they may inhibit enzymes involved in nucleotide synthesis or interfere with cellular signaling pathways critical for tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Spirocyclic Architecture
The target compound’s 1-oxa-7-azaspiro[4.4]nonane core distinguishes it from analogs with different ring sizes or heteroatom arrangements:
- Spiro[3.5]nonane derivatives (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, CAS 173405-78-2) exhibit smaller spiro rings, reducing conformational flexibility compared to the [4.4] system .
Substituent Variations
Protecting Groups
- Cbz vs. Amino Groups: The Cbz group in the target compound offers stability during synthesis, whereas amino analogs (e.g., tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, CAS 2306262-93-9) are more polar and prone to undesired reactions without protection .
- Bromo Substituents: Brominated analogs (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1225276-07-2) enable cross-coupling reactions, unlike the Cbz-protected target compound .
Heteroatom Placement
- Oxa vs. Aza: The 1-oxa group in the target compound introduces oxygen’s electronegativity, influencing hydrogen bonding and solubility. In contrast, all-aza spirocycles (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 392331-78-1) prioritize nitrogen-mediated interactions .
Physicochemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | - | C22H30N2O5 | ~402.49 | 1-oxa-7-azaspiro[4.4]nonane, Cbz-amino |
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 173405-78-2 | C12H22N2O2 | 226.32 | Amino group, spiro[3.5] |
| tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 2306272-86-4 | C12H19NO3 | 225.29 | 5-oxo, spiro[3.5] |
| tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | 1225276-07-2 | C12H20BrNO2 | 290.20 | Bromo substituent |
- Solubility: The Cbz group enhances organic solubility, whereas amino derivatives exhibit higher aqueous polarity .
- Stability : tert-Butyl esters generally resist hydrolysis under basic conditions, but oxa-containing spirocycles may show altered reactivity compared to all-carbon systems .
Q & A
Basic Synthesis Strategies
Q: What are common synthetic routes for preparing tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate? A: The compound is synthesized via multi-step protocols involving:
- Spirocyclic Core Formation : Cyclization reactions using reagents like para-methoxybenzoyl chloride under inert atmospheres (Ar) to generate intermediates (e.g., tert-butyl 2-(((4-methoxybenzoyl)oxy)methyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate) .
- Protection/Deprotection : Use of trifluoroacetic acid (TFA) for Boc-group removal and subsequent functionalization .
- Chromatographic Purification : Silica gel chromatography with gradients like 80% EtOAc/hexanes to isolate products (83% yield reported for similar spirocycles) .
Key Tools : NMR (¹H, ¹³C) and HRMS for structural confirmation .
Advanced Synthesis: Diastereomer Separation
Q: How can researchers address challenges in isolating diastereomers during synthesis? A: Inseparable diastereomers (e.g., tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate mixtures) require:
- Optimized Chromatography : Adjusting solvent polarity (e.g., EtOAc/hexane ratios) and column loading .
- Crystallization : Exploiting differential solubility in solvents like dichloromethane or methanol.
- Stereoselective Synthesis : Modifying reaction conditions (temperature, catalysts) to favor one diastereomer .
Basic Safety and Handling
Q: What safety protocols are critical for handling this compound? A: Based on SDS
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Refrigerated (2–8°C), airtight containers in well-ventilated areas to avoid moisture/oxidation .
- Spill Management : Use absorbents (e.g., vermiculite) and avoid ignition sources due to decomposition risks (CO, NOₓ) .
Advanced Safety: Decomposition Under Extreme Conditions
Q: How should researchers mitigate hazards during high-temperature reactions? A:
- Thermal Stability : The compound is stable under recommended conditions but decomposes at >200°C, releasing CO and NOₓ .
- Mitigation : Use fume hoods with scrubbers, inert atmospheres (N₂), and monitor with gas sensors. Fire suppression via dry chemical extinguishers is advised .
Basic Analytical Characterization
Q: What analytical methods validate the compound’s purity and structure? A: Standard techniques include:
- NMR Spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in CDCl₃ or DMSO-d₆ to confirm spirocyclic core and substituents .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Analytical Challenges
Q: How can researchers resolve spectral overlaps in complex spirocyclic derivatives? A:
- 2D NMR : Utilize COSY, HSQC, and NOESY to assign stereochemistry and resolve overlapping signals .
- X-ray Crystallography : For unambiguous structural determination, especially with diastereomers .
- LC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase columns (C18) with ESI ionization .
Stability and Reactivity
Q: What conditions destabilize the compound, and how can stability be maintained? A:
- Instability Triggers : Exposure to strong acids/bases, prolonged light, or humidity .
- Stabilization : Add desiccants (silica gel) to storage containers and avoid polar aprotic solvents (e.g., DMF) in long-term reactions .
Toxicology Data Gaps
Q: How should researchers proceed given limited toxicological data? A:
- Precautionary Measures : Assume acute toxicity (oral LD₅₀ ~300–2000 mg/kg, Category 4) and irritation risks (Skin Cat. 2, Eye Cat. 2A) .
- In Vitro Testing : Prioritize Ames tests for mutagenicity and cell viability assays (e.g., HepG2 or HEK293) .
Research Applications
Q: What are potential applications in medicinal chemistry? A:
- Scaffold for Drug Discovery : The spirocyclic core mimics constrained peptide structures, enabling GPCR or kinase targeting .
- Prodrug Design : The benzyloxycarbonyl (Cbz) group facilitates controlled amine release under enzymatic cleavage .
Advanced Data Contradictions
Q: How to reconcile conflicting hazard classifications across SDS sources? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
